
2,2,6,6-Tetramethylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidine-4-thiol is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring, along with a thiol group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidine-4-thiol typically involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine structure with the thiol group intact.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, along with stringent temperature and pressure controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various alkylated and acylated piperidine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-4-thiol is used in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine-4-thiol can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Hydroxy-2,2,6,6-Tetramethylpiperidine: Contains a hydroxyl group instead of a thiol, leading to different chemical reactivity and applications.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions, differing significantly in its chemical behavior and applications.
Properties
CAS No. |
657398-07-7 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-thiol |
InChI |
InChI=1S/C9H19NS/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
YYBIVSVNNWMKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

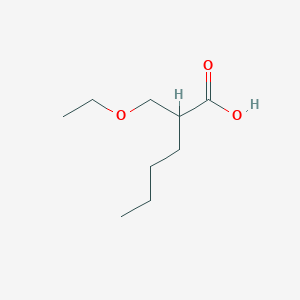

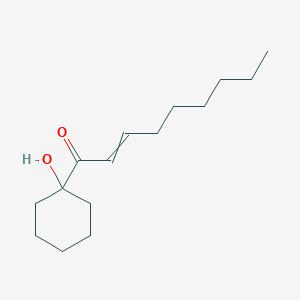
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
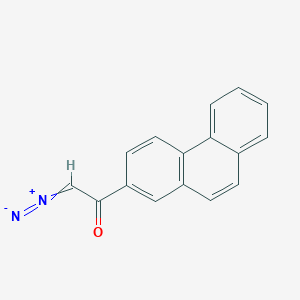
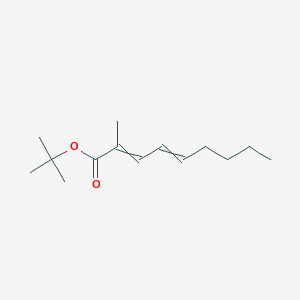
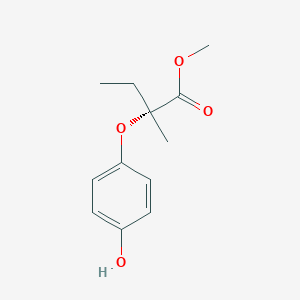
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)


